molecular formula C5H2BrN3OS B1445266 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole CAS No. 1342234-81-4

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Cat. No.: B1445266
CAS No.: 1342234-81-4
M. Wt: 232.06 g/mol
InChI Key: BSBPZRPVKNMTBV-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, oxazole, and thiadiazole moieties

Preparation Methods

The synthesis of 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing bromine, oxazole, and thiadiazole functionalities. The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole has several scientific research applications:

Comparison with Similar Compounds

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, oxazole, and thiadiazole moieties, which confer distinct chemical and biological properties.

Biological Activity

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique combination of bromine, oxazole, and thiadiazole moieties, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

The molecular formula of this compound is C5_5H2_2BrN3_3OS with a molecular weight of 220.05 g/mol. The compound is synthesized through various methods involving cyclization reactions of appropriate precursors under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole and thiadiazole rings are known to engage in biochemical pathways that lead to antimicrobial and anticancer effects. These interactions may involve the inhibition of specific enzymes or disruption of cellular processes in target organisms or cancer cells.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxazole and thiadiazole derivatives. For instance:

  • Study Findings : A study indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like Oxytetracycline .
CompoundMIC (µg/mL)Activity
This compound7.8 (Gram-positive)High
Control (Oxytetracycline)62.5 (Gram-positive)Standard

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Case Study : Research demonstrated that various oxazole derivatives showed cytotoxic effects against human cancer cell lines such as HCT116 and PC3. The cytotoxicity was evaluated using the MTT assay method .
  • Results : The presence of electron-withdrawing groups in the structure enhanced the anticancer activity significantly.
Cell LineIC50_{50} (µM)Compound
HCT11613.622-Bromo derivative
PC321.742-Bromo derivative

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been substantiated through in vivo studies:

  • Research Insights : A study reported that compounds structurally related to this compound exhibited significant edema inhibition in carrageenan-induced paw edema models .
Dose (mg/kg)Edema Inhibition (%)
2582.3
Indomethacin (control)48.3

Antioxidant Activity

The antioxidant capacity of this compound has also been highlighted:

  • Experimental Results : Compounds similar to this compound demonstrated effective radical scavenging activity in DPPH assays .

Properties

IUPAC Name

3-(5-bromo-1,3,4-thiadiazol-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBPZRPVKNMTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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